Bax inhibitor peptide V5 acetate

Description

Overview of Apoptotic Pathways in Cellular Regulation

Apoptosis is orchestrated through two principal signaling pathways: the extrinsic and the intrinsic pathways. fastercapital.com The extrinsic, or death receptor-mediated, pathway is initiated by the binding of extracellular death ligands to transmembrane receptors on the cell surface. The intrinsic, or mitochondrial, pathway is triggered by a variety of intracellular stress signals, such as DNA damage, oxidative stress, or the withdrawal of growth factors. fastercapital.com Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death by cleaving critical cellular substrates. aacrjournals.org The intrinsic pathway, in particular, is a critical control point, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins which regulate the integrity of the mitochondrial outer membrane. aacrjournals.orgnumberanalytics.com

The Bcl-2 Protein Family: Regulators of Apoptosis

The Bcl-2 family of proteins are the central regulators of the intrinsic apoptotic pathway. aacrjournals.orgwikipedia.org These proteins share one or more structural domains known as Bcl-2 homology (BH) domains and are notable for their control over mitochondrial outer membrane permeabilization (MOMP), a decisive step in the commitment to apoptosis. aacrjournals.orgnumberanalytics.comwikipedia.org The family comprises proteins that either promote or inhibit cell death, and the balance between these opposing factions ultimately determines the cell's fate. nih.govnumberanalytics.com

The Bcl-2 family is broadly divided into three functional subfamilies based on their role in apoptosis and the composition of their BH domains. nih.govnih.gov

Anti-apoptotic Subfamily: These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-W, and Bfl-1/A1, contain all four BH domains (BH1-4). wikipedia.orgnih.gov Their primary function is to preserve cell survival by binding to and sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial membrane. aacrjournals.orgnumberanalytics.com

Pro-apoptotic Effector Subfamily: This group includes the key executioner proteins Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer). numberanalytics.comnih.gov These proteins possess BH1-3 domains and, upon activation, directly mediate MOMP. nih.govcapes.gov.br

Pro-apoptotic BH3-only Subfamily: This is the largest subfamily, whose members (e.g., Bid, Bim, Puma, Bad, Noxa) share only the BH3 domain. nih.govnih.gov They function as upstream sentinels and initiators of apoptosis. They can either directly bind to and activate the effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 members, thereby releasing the effectors from inhibition. aacrjournals.org

Table 1: Classification of Bcl-2 Family Proteins

| Subfamily | Primary Function | Key Members | BH Domains Present |

|---|---|---|---|

| Anti-apoptotic | Inhibit apoptosis | Bcl-2, Bcl-xL, Mcl-1, Bcl-W, A1 | BH1, BH2, BH3, BH4 |

| Pro-apoptotic (Effector) | Promote apoptosis by forming pores in mitochondria | Bax, Bak, Bok | BH1, BH2, BH3 |

| Pro-apoptotic (BH3-only) | Sense damage and activate effector proteins | Bid, Bim, Puma, Bad, Noxa | BH3 only |

Bax is a pivotal pro-apoptotic protein that plays a central role in initiating the mitochondrial pathway of apoptosis. fastercapital.com Under normal conditions, Bax is in an inactive state, but upon receiving apoptotic signals, it becomes a potent inducer of cell death. fastercapital.comfrontiersin.org It functions by opposing the protective effect of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org The formation of Bax homodimers acts as a trigger for apoptosis, while the formation of a heterodimer between Bax and an anti-apoptotic protein like Bcl-2 promotes cell survival. nih.govfrontiersin.org Given its critical role in triggering cell death, the inhibition of Bax function represents a significant area of research for conditions characterized by excessive apoptosis. One such strategy involves the use of Bax inhibitor peptide V5 (BIP-V5), a compound designed to specifically block Bax-mediated apoptosis. medchemexpress.comnih.gov

Mechanisms of Bax Activation in Mitochondria-Dependent Apoptosis

The activation of Bax is a tightly controlled, multi-step process that is essential for the induction of mitochondria-dependent apoptosis. This process involves significant structural changes and a change in subcellular location, culminating in its function as a pore-forming protein at the mitochondrial surface.

In healthy, non-apoptotic cells, the majority of Bax protein resides in the cytosol in a soluble, monomeric, and inactive conformation. fastercapital.comwikipedia.org Upon the initiation of an apoptotic signal, Bax undergoes a major conformational change. fastercapital.comnih.gov This activation exposes its transmembrane domain, which facilitates its translocation from the cytosol to the outer mitochondrial membrane, where it inserts itself. fastercapital.comwikipedia.org

Bax inhibitor peptide V5 is a cell-permeable pentapeptide specifically designed to prevent this critical step. selleckchem.com Research has shown that this peptide can inhibit the translocation of Bax to the mitochondria following apoptotic stimuli. apexbt.com By blocking the Ku70 binding domain on Bax, the peptide prevents the conformational change required for its mitochondrial insertion, thereby halting the progression of the apoptotic cascade at an early stage. nih.govselleckchem.com

Once inserted into the outer mitochondrial membrane, activated Bax molecules oligomerize, forming pore-like structures. fastercapital.comnih.gov The formation of these pores, often referred to as the mitochondrial apoptosis-induced channel (MAC), leads to Mitochondrial Outer Membrane Permeabilization (MOMP). wikipedia.org MOMP is considered the "point of no return" in intrinsic apoptosis, as it allows for the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. aacrjournals.orgnih.govnih.gov The most notable of these factors is cytochrome c, which, once in the cytosol, triggers the formation of the apoptosome and the subsequent activation of the caspase cascade that dismantles the cell. nih.govfastercapital.comnih.gov

By preventing the initial translocation and activation of Bax, Bax inhibitor peptide V5 effectively inhibits MOMP and the downstream release of cytochrome c and subsequent caspase activation. apexbt.com This mechanism of action has been demonstrated in various research settings, highlighting its potential to protect cells from apoptotic death.

Table 2: Summary of Research Findings for Bax Inhibitor Peptide V5 Acetate (B1210297)

| Experimental System | Key Findings |

|---|---|

| HeLa, U87-MG, MCF-7, LNCaP cells | Protected cells from apoptosis induced by UVC radiation, staurosporine (B1682477) (STS), and various anti-cancer drugs. apexbt.com |

| Hep3B human hepatoma cells | Inhibited apoptosis induced by etoposide (B1684455) when used at a concentration of 200 µM. caymanchem.com |

| Isolated mouse pancreatic islets | At 100 µM, it decreased levels of pro-apoptotic proteins (Bax, Bad, NF-κB p65) and increased levels of anti-apoptotic proteins (XIAP, Bcl-2). apexbt.comcaymanchem.com |

| Mouse model of diabetes | Treatment of islets with 100 µM BIP-V5 prior to transplantation improved graft function and survival. caymanchem.com |

| Neonatal mouse model of hypoxic-ischemia | Decreased brain infarct volume and improved sensorimotor function. caymanchem.com |

| Rat retinal ganglion cells (RGCs) | Increased cell viability when subjected to hypoxia, suggesting a protective role in retinal disorders. nih.gov |

Downstream Signaling Cascades Initiated by Bax Activity

The activation of Bax and the subsequent permeabilization of the outer mitochondrial membrane trigger a sophisticated and lethal cascade of molecular events. This signaling pathway ensures the efficient and systematic dismantling of the cell. The primary consequence of Bax-mediated MOMP is the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol.

Release of Mitochondrial Pro-Apoptotic Factors

Once Bax oligomers form pores in the outer mitochondrial membrane, a variety of proteins that are normally sequestered within the mitochondria are released into the cytoplasm. These include:

Cytochrome c : This protein is a key component of the electron transport chain in healthy mitochondria. nih.gov However, its release into the cytosol marks a critical step in the commitment to apoptosis. embopress.orgnumberanalytics.com

Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) : This protein plays a crucial role in promoting apoptosis by neutralizing endogenous inhibitors. fastercapital.comnih.govembopress.org

Omi/HtrA2 (High-temperature requirement protein A2) : A serine protease that, upon release, contributes to apoptosis by degrading inhibitor of apoptosis proteins (IAPs). fastercapital.com

The release of these factors is a direct result of the pore-forming activity of oligomerized Bax and is a central event that links mitochondrial stress to the cellular execution machinery. nih.govnih.gov

Apoptosome Formation and Caspase-9 Activation

In the cytosol, released cytochrome c binds to a protein called Apoptotic protease-activating factor-1 (Apaf-1). nih.govnumberanalytics.comyoutube.com This binding, which is dependent on the presence of dATP or ATP, induces a conformational change in Apaf-1, allowing multiple Apaf-1 molecules to assemble into a large, wheel-like protein complex known as the apoptosome. nih.govwikipedia.org

The assembled apoptosome then serves as a platform for the recruitment and activation of an initiator caspase, procaspase-9. nih.govtandfonline.com Within the apoptosome complex, procaspase-9 molecules are brought into close proximity, which facilitates their auto-activation through proteolytic cleavage. wikipedia.orgnih.gov Activated caspase-9 is the apex of the caspase cascade in the intrinsic pathway.

The Executioner Caspase Cascade

Activated caspase-9 is an initiator caspase that proceeds to activate the downstream executioner caspases, primarily caspase-3 and caspase-7. fastercapital.compnas.org It does this by cleaving the inactive pro-forms of these caspases. This activation step initiates a proteolytic chain reaction, as the executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The activity of caspases is tightly regulated. In healthy cells, Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, bind to and inhibit caspases, preventing accidental cell death. tandfonline.com The release of Smac/DIABLO and Omi/HtrA2 from the mitochondria is critical for overcoming this inhibition. fastercapital.comnih.gov Smac/DIABLO binds to IAPs, preventing them from inhibiting caspases and thus allowing the apoptotic signal to proceed efficiently. nih.govembopress.org

The table below summarizes the key molecular players in the downstream signaling cascade initiated by Bax.

| Component | Location Before Apoptosis | Function in Apoptosis | Interaction Partner(s) |

|---|---|---|---|

| Bax | Cytosol (inactive monomer) | Forms pores in the outer mitochondrial membrane. wikipedia.org | Other Bax molecules, Bcl-2 family proteins. wikipedia.org |

| Cytochrome c | Mitochondrial Intermembrane Space | Binds to Apaf-1 to initiate apoptosome formation. nih.govnumberanalytics.com | Apaf-1. youtube.com |

| Smac/DIABLO | Mitochondrial Intermembrane Space | Inhibits IAPs to promote caspase activity. nih.gov | IAPs (e.g., XIAP). tandfonline.com |

| Apaf-1 | Cytosol | Forms the apoptosome platform. nih.gov | Cytochrome c, Procaspase-9. wikipedia.org |

| Caspase-9 | Cytosol (pro-caspase) | Initiator caspase; activates executioner caspases. fastercapital.compnas.org | Apaf-1, Procaspase-3, Procaspase-7. pnas.org |

| Caspase-3 | Cytosol (pro-caspase) | Executioner caspase; cleaves cellular substrates. nih.gov | Various cellular proteins (e.g., PARP, lamins). |

Role of Bax Inhibitor Peptide V5 Acetate

Bax inhibitor peptide V5 acetate intervenes at the very beginning of this cascade. By preventing Bax from translocating to the mitochondria, it effectively blocks MOMP. merckmillipore.comnih.gov Consequently, the release of cytochrome c and Smac/DIABLO is inhibited, the apoptosome does not form, and the caspase cascade is not activated. medchemexpress.com Research has shown that treatment with Bax inhibitor peptide V5 can downregulate the expression of pro-apoptotic proteins like Bax and Bad, while upregulating anti-apoptotic proteins such as Bcl-2 and XIAP, further preventing the cell from undergoing apoptosis. medchemexpress.comabmole.com

The following table details the effects of Bax Inhibitor Peptide V5 on key apoptotic proteins based on research findings.

Table: Research Findings on Protein Expression Changes Induced by Bax Inhibitor Peptide V5

| Protein | Function | Effect of Bax Inhibitor Peptide V5 Treatment | Fold Change (approximate) |

|---|---|---|---|

| Bax | Pro-apoptotic | Downregulation medchemexpress.comabmole.com | 10-fold decrease medchemexpress.comabmole.com |

| Bad | Pro-apoptotic | Downregulation medchemexpress.comabmole.com | 30-fold decrease medchemexpress.comabmole.com |

| Bcl-2 | Anti-apoptotic | Upregulation medchemexpress.comabmole.com | 3-fold increase medchemexpress.comabmole.com |

| XIAP | Anti-apoptotic (caspase inhibitor) | Upregulation medchemexpress.comabmole.com | 11-fold increase medchemexpress.comabmole.com |

| Nuclear factor-κB-p65 | Pro-apoptotic | Downregulation medchemexpress.comabmole.com | ~50% decrease medchemexpress.comabmole.com |

By short-circuiting the apoptotic signal at the level of the mitochondria, Bax inhibitor peptide V5 acetate demonstrates the critical role of Bax as the gatekeeper of the intrinsic apoptotic pathway and highlights a therapeutic strategy focused on preserving cell viability by preventing the initiation of these downstream signaling cascades.

Properties

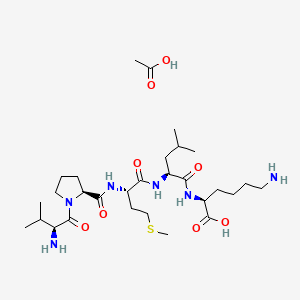

Molecular Formula |

C29H54N6O8S |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C27H50N6O6S.C2H4O2/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4;1-2(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39);1H3,(H,3,4)/t18-,19-,20-,21-,22-;/m0./s1 |

InChI Key |

OIZSUYGPMNZUGB-QXJGFYJDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Bax Inhibitor Peptide V5 Acetate: Foundational Aspects

Historical Context and Derivation from Ku70-Bax Interaction Domain

The development of Bax inhibitor peptide V5 is rooted in the discovery of the interaction between two key proteins: the DNA repair factor Ku70 and the pro-apoptotic protein Bax. nih.govnih.govfrontiersin.org Initially known for its role in the nucleus, Ku70 was also found to bind to Bax in the cytoplasm, thereby sequestering it and preventing it from initiating the apoptotic cascade. nih.govfrontiersin.orgnih.gov This interaction was a pivotal finding, as it unveiled a novel mechanism for the regulation of cell death.

Subsequent research focused on pinpointing the specific region within Ku70 responsible for this anti-apoptotic function. Scientists successfully mapped the Bax-binding domain of Ku70 to a sequence of amino acids. nih.gov This breakthrough laid the groundwork for the creation of synthetic peptides that could mimic this natural inhibitory interaction. Bax inhibitor peptide V5 was designed as a five-residue peptide corresponding to a critical portion of this Bax-binding domain of Ku70. nih.govresearchgate.net The aim was to create a smaller, cell-permeable molecule that could replicate the protective effect of the full Ku70 protein. nih.govnih.gov

Molecular Architecture as a Cell-Permeable Pentapeptide

Bax inhibitor peptide V5 is classified as a cell-permeable pentapeptide, meaning it is composed of five amino acids and possesses the ability to cross cell membranes. sigmaaldrich.comselleckchem.commedchemexpress.com This cell-penetrating capability is a crucial feature, allowing the peptide to reach its intracellular target, the Bax protein. nih.govnih.gov The specific amino acid sequence of Bax inhibitor peptide V5 is Val-Pro-Met-Leu-Lys (VPMLK). nih.govsigmaaldrich.comcaymanchem.com

The acetate (B1210297) salt form of the peptide enhances its stability and solubility for research applications. The molecular characteristics of Bax inhibitor peptide V5 acetate are detailed in the table below.

Table 1: Molecular Properties of Bax Inhibitor Peptide V5 Acetate

| Property | Value |

|---|---|

| Synonyms | BIP-V5, H-VPMLK-OH sigmaaldrich.com |

| Molecular Formula | C27H50N6O6S sigmaaldrich.com |

| Molecular Weight | 586.79 g/mol sigmaaldrich.com |

Design Rationale for Inhibitory Activity

The primary design principle behind Bax inhibitor peptide V5 was to create a competitive inhibitor of the Ku70-Bax interaction. sigmaaldrich.com By mimicking the binding site on Ku70, the peptide is intended to bind directly to Bax. nih.govsigmaaldrich.com This binding is designed to prevent the conformational changes that Bax must undergo to become active. sigmaaldrich.comselleckchem.comselleckchem.com

Normally, upon receiving an apoptotic signal, Bax changes its shape, which allows it to translocate from the cytoplasm to the mitochondria. sigmaaldrich.comselleckchem.comselleckchem.com At the mitochondria, activated Bax molecules oligomerize, forming pores in the outer mitochondrial membrane. nih.gov This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical and often irreversible step in the apoptotic pathway. nih.gov

Bax inhibitor peptide V5 is designed to intervene in this process by binding to Bax and stabilizing its inactive conformation. sigmaaldrich.com This prevents its translocation to the mitochondria and subsequent oligomerization, thereby inhibiting Bax-mediated apoptosis. sigmaaldrich.comselleckchem.comselleckchem.comabmole.com Research has shown that the peptide can effectively block both caspase-dependent and caspase-independent necrotic cell death. sigmaaldrich.com

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| Bax inhibitor peptide V5 acetate | |

| Ku70 | |

| Bax | |

| Caspase Inhibitor VI (Z-VAD-FMK) | sigmaaldrich.com |

| Cisplatin | abmole.com |

| Etoposide (B1684455) | caymanchem.comabmole.com |

| Doxorubicin | abmole.com |

| Streptozotocin (STZ) | caymanchem.com |

| Bcl-2 | medchemexpress.comcaymanchem.comabmole.com |

| XIAP | medchemexpress.comcaymanchem.comabmole.com |

| Bad | medchemexpress.comcaymanchem.comabmole.com |

| Nuclear factor-κB-p65 | medchemexpress.comabmole.com |

Molecular Mechanisms of Bax Inhibitor Peptide V5 Acetate Action

Direct Inhibition of Bax Conformational Change

Under normal physiological conditions, Bax exists as an inert monomer in the cytosol. nih.gov Upon receiving an apoptotic stimulus, Bax undergoes a significant conformational change, which includes the exposure of its N-terminus. nih.govnih.gov This structural shift is the initial and critical step for its activation. Bax inhibitor peptide V5 is engineered to prevent this pivotal event. probechem.com

BIP-V5 is derived from the Bax-binding domain of Ku70, a protein that naturally sequesters Bax in the cytoplasm and maintains its inactive conformation. nih.govnih.gov The binding of Ku70 to Bax inhibits the exposure of the N-terminus, which is associated with activation. nih.gov The action of BIP-V5 is believed to replicate this inhibitory function. Research has demonstrated that BIPs can prevent the conformational changes in Bax that are induced by cellular stress, such as those caused by polyglutamine (PolyQ) expression, which is linked to neurodegenerative diseases. nih.gov

The regulation of Bax's conformation is a finely tuned process. The α1-α2 loop of Bax, for instance, acts as an allosteric "safety lock" that helps prevent its unwarranted activation. nih.gov By mimicking the natural inhibitory action of Ku70, BIP-V5 effectively stabilizes the latent conformation of Bax, preventing it from proceeding down the apoptotic pathway.

Prevention of Bax Translocation to the Mitochondria

Following its initial conformational change, activated Bax translocates from the cytosol to the mitochondrial outer membrane (MOM). nih.gov This migration is a prerequisite for its role in apoptosis. Bax inhibitor peptide V5 acts as a potent inhibitor of this translocation process. probechem.com

The underlying mechanism is directly linked to its ability to prevent the initial activation step. By binding to Bax and keeping it in its inactive, cytosolic state, BIP-V5 effectively prevents its migration to the mitochondria. nih.gov This action mirrors that of its parent protein, Ku70, which binds to Bax in the cytoplasm and blocks its cell death activity. nih.gov In cellular models, the release of Bax from Ku70, often triggered by post-translational modifications like acetylation, allows it to move to the mitochondria and initiate apoptosis. nih.gov BIP-V5 intervenes in this process, essentially keeping Bax sequestered in the cytoplasm even in the presence of apoptotic signals. Studies have confirmed that BIP-V5 inhibits Bax translocation to the mitochondria that would otherwise be stimulated by apoptotic inducers. medchemexpress.com

Interference with Bax Oligomerization and Pore Formation

Once integrated into the mitochondrial outer membrane, Bax monomers oligomerize to form pores, a process that permeabilizes the membrane and allows the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov This pore formation is the point-of-no-return in the mitochondrial apoptotic pathway.

Bax inhibitor peptide V5, by blocking the initial conformational change and subsequent translocation of Bax, inherently prevents these downstream events of oligomerization and pore formation. nih.gov While BIP-V5 acts at the earliest stage, other pharmacological inhibitors have been shown to interfere directly with the assembly of Bax oligomers. nih.gov These molecules can disrupt the interfaces between Bax dimers, preventing the formation of the higher-order structures necessary for a functional pore. researchgate.net The process of pore formation is believed to involve the insertion of Bax's α5-α6 helices into the membrane, followed by oligomerization. embopress.org By halting the pathway before Bax can even reach the membrane, BIP-V5 effectively precludes any possibility of pore assembly.

Specificity of Interaction with Bax Domains

The inhibitory action of BIP-V5 stems from its specific, targeted interaction with the Bax protein, a design based on a natural protein-protein interaction.

The Bcl-2 family of proteins, including Bax, feature conserved regions known as Bcl-2 Homology (BH) domains. cellsignal.comumn.edu The hydrophobic surface groove, formed by the BH1, BH2, and BH3 domains, is a critical site for the protein-protein interactions that regulate apoptosis. nih.govnih.gov For instance, Bcl-2 itself binds to Bax via this groove to inhibit its function. nih.gov Structural analyses show that the "BH3-in-groove" binding mode, where the BH3 domain of one protein docks into the hydrophobic groove of another, is a common mechanism. bohrium.com

Bax inhibitor peptide V5 is a synthetic peptide derived from the specific Bax-binding region of Ku70 (residues 578-609). nih.gov While this defines the origin of its specificity, the precise contact points within the complex three-dimensional structure of Bax are not fully elucidated. It is designed to block Bax-mediated cell death by mimicking Ku70's inhibitory binding. nih.gov

The activation of Bax is not just dependent on its core domains but is also allosterically regulated by flexible loop regions. The α1-α2 loop of Bax is a crucial regulatory site that acts as a molecular switch in the early steps of activation. nih.gov Mutations within the N-terminal half of this loop can significantly impair Bax's ability to integrate into the mitochondrial membrane by allosterically preventing the exposure of its α9 transmembrane anchor. nih.govnih.gov This region effectively functions as a "safety lock" to prevent spontaneous Bax activation. nih.gov Antibodies that specifically target the α1-α2 loop have been shown to inhibit Bax translocation, highlighting this loop as a key inhibitory target. nih.gov By stabilizing the inactive conformation of Bax, BIP-V5's mechanism of action is consistent with maintaining the integrity of this safety lock, thereby preventing the allosteric changes required for activation.

Regulation of Apoptotic and Anti-Apoptotic Protein Expression and Activation

Beyond its direct interaction with the Bax protein, research indicates that Bax inhibitor peptide V5 also modulates the cellular environment by altering the expression levels of other key proteins involved in the apoptotic balance. In studies using isolated mouse pancreatic islets, treatment with BIP-V5 led to a significant upregulation in the expression of anti-apoptotic proteins. medchemexpress.comcaymanchem.com Specifically, the expression of Bcl-2 increased by more than 3-fold, while the X-linked inhibitor of apoptosis (XIAP) saw an increase of more than 11-fold. medchemexpress.com

Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2, X-linked Inhibitor of Apoptosis (XIAP))

Research has shown that Bax inhibitor peptide V5 acetate (B1210297) can enhance the expression of crucial anti-apoptotic proteins. In a mouse model, treatment with the peptide led to a significant increase in the expression of X-linked inhibitor of apoptosis (XIAP) and B-cell lymphoma 2 (Bcl-2). abmole.com Specifically, the expression of XIAP was increased by more than 11-fold, while Bcl-2 expression was upregulated by more than 3-fold. abmole.commedchemexpress.com This upregulation of anti-apoptotic proteins fortifies the cell's defenses against apoptotic stimuli.

Downregulation of Pro-apoptotic Proteins (e.g., Bax, Bad, Nuclear Factor-kappa B-p65)

Conversely, Bax inhibitor peptide V5 acetate has been observed to decrease the levels of several pro-apoptotic proteins. In isolated mouse pancreatic islets, the peptide reduced the expression of Bax, Bad, and the p65 subunit of nuclear factor-kappa B (NF-κB). caymanchem.com In one study, treatment with the peptide resulted in a 10-fold reduction in Bax expression, a 30-fold decrease in Bad expression, and a nearly 50% reduction in NF-κB-p65 expression. abmole.commedchemexpress.com By downregulating these proteins, the peptide directly counteracts the signals that promote apoptosis.

Table 1: Regulation of Apoptotic Proteins by Bax Inhibitor Peptide V5 Acetate

| Protein Family | Protein | Effect of Bax Inhibitor Peptide V5 Acetate | Fold Change/Percentage Reduction |

| Anti-apoptotic | Bcl-2 | Upregulation | > 3-fold increase abmole.commedchemexpress.com |

| Anti-apoptotic | XIAP | Upregulation | > 11-fold increase abmole.commedchemexpress.com |

| Pro-apoptotic | Bax | Downregulation | 10-fold decrease abmole.commedchemexpress.com |

| Pro-apoptotic | Bad | Downregulation | 30-fold decrease abmole.commedchemexpress.com |

| Pro-apoptotic | NF-κB-p65 | Downregulation | ~50% decrease abmole.commedchemexpress.com |

Attenuation of Caspase Activation (e.g., Caspase-3, Caspase-9)

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Bax inhibitor peptide V5 acetate has been shown to effectively block the activation of key caspases. Specifically, it has been demonstrated to inhibit the cleavage, and therefore activation, of caspase-9 and caspase-3. medchemexpress.com Caspase-9 is an initiator caspase that is activated by the release of cytochrome c from the mitochondria, while caspase-3 is a key executioner caspase responsible for the cleavage of numerous cellular substrates. By preventing their activation, the peptide halts the apoptotic cascade. nih.gov

Suppression of Cytochrome c Release from Mitochondria

A critical event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov Bax, a pro-apoptotic protein, plays a pivotal role in this process by translocating to the mitochondria and forming pores in the outer mitochondrial membrane. nih.govelsevierpure.com Bax inhibitor peptide V5 acetate has been shown to prevent the translocation of Bax to the mitochondria. merckmillipore.comselleckchem.comsigmaaldrich.com By inhibiting this crucial step, the peptide effectively suppresses the release of cytochrome c, thereby preventing the subsequent activation of the caspase cascade. medchemexpress.com Studies have demonstrated that the peptide can inhibit Bax-mediated cytochrome c release from isolated mitochondria. researchgate.net

Inhibition of Apoptosis Inducing Factor (AIF) Nuclear Translocation

Apoptosis Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon apoptotic stimulation, translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.gov Bax inhibitor peptide V5 acetate's ability to stabilize the mitochondrial membrane and prevent the release of intermembrane space proteins, such as cytochrome c, also extends to inhibiting the release and subsequent nuclear translocation of AIF. This action provides an additional layer of protection against apoptosis, particularly in caspase-independent cell death pathways.

Cellular and in Vitro Research on Bax Inhibitor Peptide V5 Acetate Effects

Efficacy in Inhibiting Apoptosis in Diverse Cell Lines

The efficacy of Bax inhibitor peptide V5 acetate (B1210297) in preventing apoptosis is being explored in various cell types. The peptide has been shown to reduce cell death in specific cell lines, such as STF-cMyc cells, and to protect against apoptosis induced by certain chemical agents. medchemexpress.com The mechanism of action involves the upregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the downregulation of pro-apoptotic proteins, including Bax itself. medchemexpress.com However, detailed research findings on its specific effects on the diverse cancer cell lines listed below are not extensively documented in publicly available literature. The following sections will discuss the known role of Bax-mediated apoptosis in these cell lines and the potential for inhibition by agents like Bax inhibitor peptide V5 acetate, based on existing related research.

Table 1: Apoptosis Regulation in A549 Cells by Various Agents

| Agent | Effect on Bax Expression | Consequence |

|---|---|---|

| Chrysin (B1683763) | Increased | Induction of apoptosis eurekaselect.com |

| Apocynin | Increased | Induction of apoptosis nih.gov |

The human neuroblastoma cell line SK-N-SH is another model where apoptosis is a critical area of study. Research has demonstrated that various compounds can induce apoptosis in these cells. For instance, hypericin (B1674126) has been shown to trigger apoptosis in SK-N-SH cells. youtube.com Furthermore, studies with other agents in different neuroblastoma cell lines like NGP and SH-SY-5Y have shown that an increase in Bax expression is associated with the induction of apoptosis. researchgate.net Bax inhibiting peptides have been shown to have neuroprotective effects in neonatal hypoxic-ischemic brain injury by reducing apoptosis. nih.gov This suggests a potential therapeutic application for Bax inhibitors in conditions where neuronal cell death is a factor. Although specific data on Bax inhibitor peptide V5 acetate in SK-N-SH cells is scarce, the general importance of the Bax pathway in neuroblastoma cell apoptosis indicates a potential for its inhibition.

In human hepatoma cells like Hep3B, the regulation of apoptosis is crucial, particularly in the context of liver cancer. Studies have demonstrated that the introduction of wild-type p53 can induce apoptosis in Hep3B cells through the up-regulation of Bax expression. nih.gov Additionally, a combination of auranofin and sulforaphane (B1684495) has been shown to synergistically induce apoptosis in Hep3B cells, which is associated with the upregulation of Bax. biomolther.org These findings underscore the significance of the Bax-mediated pathway in the apoptotic response of Hep3B cells. Consequently, it can be inferred that a direct inhibitor of Bax, such as Bax inhibitor peptide V5 acetate, could potentially counteract these apoptotic signals.

Table 2: Pro-Apoptotic Effects in Hep3B Cells

| Agent/Condition | Effect on Bax Expression | Outcome |

|---|---|---|

| Wild-type p53 expression | Upregulated | Apoptosis induction nih.gov |

Glioblastoma is an aggressive form of brain cancer, and cell lines like U87-MG are frequently used to study its pathology. The induction of apoptosis is a key therapeutic strategy. Research has shown that various agents can induce apoptosis in U87-MG cells through mechanisms that involve the Bax protein. For example, some treatments lead to an increase in the Bax/Bcl-2 ratio, favoring apoptosis. sgo-iasgo.comsemanticscholar.org The potential for inhibiting this process is therefore of significant interest. While direct studies with Bax inhibitor peptide V5 acetate on U87-MG cells are not widely reported, the established role of Bax in glioma cell apoptosis suggests that its inhibition could be a viable strategy to protect these cells from programmed cell death.

In breast cancer research, the MCF-7 cell line is a commonly used model. The regulation of apoptosis in these cells is a critical factor in the response to treatment. It has been shown that overexpression of the Bax gene can sensitize MCF-7 cells to radiation-induced apoptosis. nih.gov Other studies have demonstrated that various natural and synthetic compounds can induce apoptosis in MCF-7 cells by modulating the expression of Bax and other Bcl-2 family proteins. sgo-iasgo.com These findings indicate that the Bax-mediated apoptotic pathway is a key target in this cell line. Therefore, an inhibitor like Bax inhibitor peptide V5 acetate could potentially confer resistance to apoptosis-inducing stimuli in MCF-7 cells.

The LNCaP cell line is a widely studied model for hormone-dependent prostate cancer. Research has shown that the induction of apoptosis is a key mechanism for the action of certain therapeutic agents in these cells. For instance, finasteride (B1672673) has been found to induce apoptosis in LNCaP cells by markedly increasing the expression of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This highlights the central role of Bax in the apoptotic cascade of LNCaP cells. Although specific studies on the effect of Bax inhibitor peptide V5 acetate in LNCaP cells are limited, the evidence points to the potential of Bax inhibition as a strategy to prevent apoptosis in this cell line.

Dopaminergic Neuronal Cell Models (e.g., MN9D)

Bax inhibitor peptide V5 (BIP-V5) acetate has been investigated for its neuroprotective potential in dopaminergic neuronal cell models, which are crucial for studying neurodegenerative diseases like Parkinson's disease. The MN9D cell line, a hybridoma line of mouse dopaminergic neurons, serves as a key in vitro model for this research researchgate.net. In these cells, the pro-apoptotic protein Bax is highly expressed and plays a pivotal role in neuronal death pathways sigmaaldrich.com.

Research has demonstrated that inhibiting Bax activation can prevent apoptosis in MN9D cells. In one study, apoptosis was induced using UMI-77, an inhibitor of the anti-apoptotic protein Mcl-1. Pre-incubation of the MN9D cells with Bax inhibitor peptide V5 almost entirely prevented the subsequent increase in cleaved caspase-3, a key executioner of apoptosis. nih.gov This finding confirms that the cell death was dependent on the canonical mitochondrial apoptotic pathway, which V5 effectively blocks. nih.gov Further studies have shown that the expression of another pro-apoptotic protein, Noxa, in MN9D cells leads to an increase in cleaved caspase-3 and cell death, an effect that is mitigated by the presence of a Bax-inhibiting peptide. nih.gov These results underscore the strategic potential of inhibiting Bax to protect dopaminergic neurons from apoptotic stimuli. nih.gov

| Cell Model | Apoptotic Stimulus | Effect of Bax Inhibitor Peptide V5 | Key Outcome | Reference |

| MN9D Dopaminergic Cells | UMI-77 (Mcl-1 Inhibitor) | Pre-incubation with BIP-V5 | Almost complete prevention of the increase in cleaved caspase-3. | nih.gov |

Cardiomyocytes (e.g., H9c2 cells)

In the field of cardiovascular research, Bax inhibitor peptide V5 acetate has shown promise in protecting heart muscle cells from apoptosis. H9c2 cells, a cell line derived from rat heart tissue, are a widely used model for studying cardiomyocyte injury nih.govdomainex.co.uk. Studies have explored the role of Bax in doxorubicin-induced cardiotoxicity, a major side effect of this chemotherapeutic agent domainex.co.uknih.gov.

In H9c2 cells, Bax inhibition has been shown to ameliorate mitochondrial dysfunction by modulating both the translocation and expression of Bax. medchemexpress.com In experiments where apoptosis was induced by an HDAC6 inhibitor, pretreatment with Bax inhibitor peptide V5 significantly rescued H9c2 cells from cell death. medchemexpress.com This protective effect was associated with changes in the levels of key apoptotic and anti-apoptotic proteins. Specifically, V5 treatment helped to modulate the cytoplasmic and mitochondrial levels of Bax and Bcl-2, as well as downstream effectors like cytochrome C and cleaved caspases-3 and -9. medchemexpress.com

| Cell Model | Apoptotic Stimulus | Effect of Bax Inhibitor Peptide V5 | Proteins Modulated | Reference |

| H9c2 Cardiomyocytes | HDAC6 Inhibitor (TP) | Significantly rescues cells from apoptosis. | Cytoplasmic Levels: Bax, Bcl-2, Cytochrome C, Cleaved Caspase-9, Cleaved Caspase-3 | medchemexpress.com |

| Ameliorates mitochondrial dysfunction. | Mitochondrial Levels: Bax, Bak, Bcl-2, Cytochrome C | medchemexpress.com |

Lymphoid Cell Lines (e.g., Jurkat cells)

Jurkat cells, a human T-lymphoblastoid cell line, are a cornerstone model for studying apoptosis in leukemia and other lymphoid malignancies. These cells can be induced to undergo apoptosis through various stimuli, including activation of the Fas receptor, treatment with cycloheximide, or UV light exposure nih.gov. The intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins including Bax, is central to this process. Studies where Bax expression is inducibly activated in Jurkat cells have confirmed that its presence is sufficient to trigger mitochondrial disruption, caspase activation, and cell death sigmaaldrich.com.

While extensive research confirms the Bax-dependency of apoptosis in Jurkat cells, specific studies on the direct effects of Bax inhibitor peptide V5 acetate on this particular cell line are not widely documented in the available literature. However, research on other lymphoma cell lines has shown that the absence of Bax confers significant resistance to apoptosis induced by certain therapeutic agents, highlighting the protein's critical role medchemexpress.com. Given the established function of Bax in mediating apoptosis in Jurkat cells, this cell line remains a highly relevant and critical model for future investigations into the therapeutic potential of Bax inhibitors like V5 acetate.

STF-cMyc Cells

The oncoprotein c-Myc is a powerful driver of cell proliferation, but it can also prime cells for apoptosis, often through a Bax-dependent mechanism. Cell lines with high c-Myc expression are therefore valuable tools for studying agents that modulate apoptosis. Research shows that fibroblasts deficient in Bax are resistant to c-Myc-induced apoptosis, establishing a functional link between the two proteins.

In this context, Bax inhibitor peptide V5 has been tested on STF-cMyc cells. Studies show that BIP-V5 can reduce cell death in this specific cell line. medchemexpress.com This protective effect is selective, as the peptide did not significantly reduce cell death in other cancer cell lines such as SW620 or NCI-H23 under the tested conditions. medchemexpress.com Further investigation revealed that treatment with V5 upregulates the expression of anti-apoptotic proteins like Bcl-2 and XIAP while downregulating pro-apoptotic proteins such as Bax and Bad. medchemexpress.com

| Cell Model | Key Feature | Effect of Bax Inhibitor Peptide V5 | Reference |

| STF-cMyc Cells | c-Myc driven | Reduces cell death | medchemexpress.com |

| SW620, NCI-H23 Cells | - | No significant effect on cell death | medchemexpress.com |

Counteracting Apoptosis Induced by Various Stimuli

Ultraviolet C (UVC) and Staurosporine (B1682477) (STS)

Bax inhibitor peptide V5 has demonstrated a protective role against apoptosis induced by common laboratory stimuli. Ultraviolet C (UVC) radiation and the protein kinase inhibitor Staurosporine (STS) are potent inducers of the intrinsic, mitochondria-dependent apoptotic pathway, which heavily relies on Bax activation. In studies using HeLa cells, a human cervical cancer cell line, BIP-V5 was shown to protect the cells from apoptosis induced by both UVC and STS. This corroborates findings from other experimental systems where the absence of Bax and its partner protein Bak confers resistance to cell death from these same stimuli.

| Stimulus | Cell Model | Effect of Bax Inhibitor Peptide V5 | Reference |

| Ultraviolet C (UVC) | HeLa Cells | Protected cells from induced apoptosis | |

| Staurosporine (STS) | HeLa Cells | Protected cells from induced apoptosis |

Chemotherapeutic Agents (e.g., Cisplatin, Etoposide (B1684455), Doxorubicin)

A significant area of research is the potential for Bax inhibitors to mitigate the side effects of chemotherapy or to understand resistance mechanisms. Bax inhibitor peptide V5 has been shown to inhibit apoptosis induced by several common chemotherapeutic agents across a range of cancer cell lines. The peptide's ability to interfere with the Bax-mediated mitochondrial pathway is central to this effect.

Research findings indicate that in U87-MG glioma cells, MCF-7 breast cancer cells, and LNCaP prostate cancer cells, BIP-V5 successfully inhibited apoptosis triggered by cisplatin, etoposide, and doxorubicin. The mechanism of these drugs often involves inducing DNA damage, which in turn activates the intrinsic apoptotic pathway where Bax is a key player. The ability of BIP-V5 to counteract this process highlights its broad anti-apoptotic activity against chemotherapy-induced cell death in vitro.

| Chemotherapeutic Agent | Cell Line Models | Effect of Bax Inhibitor Peptide V5 | Reference |

| Cisplatin | U87-MG, MCF-7, LNCaP | Inhibited apoptosis | |

| Etoposide | U87-MG, MCF-7, LNCaP | Inhibited apoptosis | |

| Doxorubicin | U87-MG, MCF-7, LNCaP | Inhibited apoptosis |

Histone Deacetylase 6 (HDAC6) Inhibition

Bax inhibitor peptide V5 (BIP-V5) has been investigated for its role in counteracting apoptosis induced by the inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in various cellular processes, including protein folding and degradation. Inhibition of HDAC6 can lead to the accumulation of misfolded proteins and induce cellular stress, ultimately triggering apoptosis.

In a key study involving H9c2 cardiac myoblast cells, pretreatment with BIP-V5 was shown to significantly rescue cells from apoptosis initiated by HDAC6 inhibition. medchemexpress.com This protective effect was observed when cells were pre-incubated with BIP-V5 before being exposed to an HDAC6 inhibitor. The findings suggest that the apoptotic pathway triggered by HDAC6 inhibition is, at least in part, dependent on the pro-apoptotic protein Bax. By preventing Bax activation, BIP-V5 effectively ameliorates the downstream apoptotic signaling cascade. In contrast, a negative control peptide showed no such protective effect, underscoring the specificity of BIP-V5 in this context. medchemexpress.com

The research highlights a specific point of intervention for BIP-V5 in a complex signaling pathway initiated by a non-Bcl-2 family-related therapeutic strategy.

Table 1: Effect of Bax Inhibitor Peptide V5 on HDAC6 Inhibition-Induced Apoptosis

| Cell Line | Treatment | Key Finding | Reference |

| H9c2 | Pretreatment with BIP-V5 (100 μM) followed by an HDAC6 inhibitor. | Significantly rescued cells from apoptosis. | medchemexpress.com |

| H9c2 | Treatment with a negative control peptide followed by an HDAC6 inhibitor. | No significant effect on apoptosis was detected. | medchemexpress.com |

Saposin C-Dioleoylphosphatidylserine (SapC-DOPS)

Saposin C-Dioleoylphosphatidylserine (SapC-DOPS) is a nanovesicle technology with selective targeting and cytotoxic effects against various cancer cells. SapC-DOPS induces apoptosis, and its mechanism is believed to involve the elevation of intracellular ceramides (B1148491) and subsequent activation of caspases. This therapeutic agent targets phosphatidylserine, which is often found elevated on the surface of cancer cells, particularly within the acidic tumor microenvironment.

Currently, publically available scientific literature has not established a direct experimental link or combined study involving both Bax inhibitor peptide V5 acetate and SapC-DOPS. Therefore, the effects of Bax inhibitor peptide V5 acetate in the context of SapC-DOPS-induced apoptosis can only be discussed theoretically based on their known mechanisms.

Given that SapC-DOPS is known to induce apoptosis through caspase activation, and Bax activation is a key upstream event in the mitochondrial pathway of apoptosis which leads to caspase activation, it is plausible that a Bax inhibitor could modulate the effects of SapC-DOPS. If SapC-DOPS-induced apoptosis proceeds through the intrinsic, mitochondria-dependent pathway, then a potent Bax inhibitor like V5 acetate could potentially offer a protective effect by preventing the Bax-mediated mitochondrial outer membrane permeabilization. However, without direct experimental evidence, this remains a hypothesis.

Bleomycin (B88199) (BLM)

Bleomycin (BLM) is an antineoplastic agent that is known to cause significant side effects, most notably pulmonary fibrosis, through the induction of apoptosis in alveolar epithelial cells. The role of Bax inhibitor peptide V5 (BIP-V5) in mitigating the damaging effects of bleomycin has been a subject of significant research.

Studies have demonstrated that BIP-V5 can attenuate bleomycin-induced lung injury. In mouse models, the administration of BIP-V5 alongside bleomycin improved survival rates and reduced the severity of lung injury by specifically suppressing the activation of Bax. abmole.comnih.gov

In vitro experiments using human (A549) and mouse (LA-4) pulmonary alveolar epithelial cell lines have corroborated these findings. Treatment with BIP-V5 was shown to decrease bleomycin-induced apoptosis in these cells. abmole.comnih.gov The mechanism of protection involves BIP-V5 preventing the conformational change and subsequent activation of Bax that is triggered by bleomycin exposure. abmole.comnih.gov By inhibiting Bax activation, BIP-V5 helps to maintain mitochondrial integrity and prevent the downstream cascade of apoptosis. abmole.comnih.gov

These findings indicate that the pro-apoptotic protein Bax is a critical mediator in the pathogenesis of bleomycin-induced lung damage and that its inhibition by agents like BIP-V5 represents a potential therapeutic strategy to counter this toxicity. abmole.comnih.gov

Table 2: In Vitro Effects of BIP-V5 on Bleomycin-Induced Apoptosis

| Cell Line | Treatment | Outcome | Reference |

| A549 (Human pulmonary alveolar epithelial cells) | Pre-dosed with BIP-V5 (200 µM) 1 hour before BLM (120 mU/ml) for 24h. | Decreased bleomycin-induced apoptosis by suppressing Bax activation. | abmole.comnih.govnih.gov |

| LA-4 (Mouse pulmonary alveolar epithelial cells) | Stimulated with bleomycin to induce apoptosis, treated with BIP-V5. | Decreased bleomycin-induced apoptosis by suppressing Bax activation. | abmole.comnih.gov |

Assessment of Bax Inhibitor Peptide V5 Acetate Specificity

The specificity of a targeted inhibitor is a crucial aspect of its therapeutic potential, ensuring that its effects are confined to the intended molecular target. For Bax inhibitor peptide V5 acetate, its specificity is determined by its ability to inhibit apoptosis mediated by Bax without interfering with other cellular pathways.

Bax inhibitor peptide V5 is a cell-permeable pentapeptide that was designed to mimic the Bax-binding domain of Ku70, a protein that naturally sequesters Bax in the cytosol. abmole.comnih.gov By competing with Ku70, the peptide binds to Bax and prevents the conformational changes necessary for its translocation to the mitochondria and subsequent activation of the apoptotic cascade. abmole.com

Studies in Bax-Deficient Cellular Systems

A definitive method for assessing the specificity of a Bax inhibitor is to evaluate its effects in cellular systems that lack the Bax protein (Bax-deficient or Bax knockout systems). In such a system, a truly specific Bax inhibitor would not be expected to produce any anti-apoptotic effect against stimuli that would normally trigger Bax-dependent apoptosis.

Research on Bax knockout models provides strong inferential evidence for the specificity of Bax inhibitors. For instance, hippocampal slice cultures derived from Bax knockout mice demonstrated significant resistance to neuronal cell death induced by β-amyloid when compared to wild-type mice. nih.gov This fundamental observation highlights that in the absence of the Bax protein, the apoptotic pathway is already significantly blunted. Therefore, the application of a Bax inhibitor like BIP-V5 would have a diminished or negligible effect, as its molecular target is absent. nih.gov

Furthermore, it has been noted that while temporary Bax inhibition by a peptide like BIP-V5 can be beneficial, continuous inhibition, such as in a Bax knockout mouse, could potentially lead to adverse effects like an abnormal increase in fibroblasts following bleomycin treatment. nih.gov This again underscores that the effects of the peptide are intrinsically linked to the presence and activity of the Bax protein. While direct studies demonstrating the lack of BIP-V5 activity in Bax-deficient cells are not prominently featured in the reviewed literature, the established resistance of these models to Bax-dependent apoptosis strongly supports the specificity of Bax-targeting inhibitors. nih.gov

Preclinical in Vivo Research Applications and Potential Translational Impact of Bax Inhibitor Peptide V5 Acetate

Neuroprotective Strategies in Ischemic Brain Injury Models

Mitochondria are central to mediating cell death in the immature brain following hypoxic-ischemic (HI) injury, where the process is thought to be primarily dependent on the Bax protein. nih.gov Consequently, inhibiting Bax has become a key strategy in preclinical neuroprotection studies.

Bax inhibitor peptide V5 has been evaluated for its neuroprotective capabilities in established rodent models of neonatal hypoxic-ischemic encephalopathy (HIE), a condition that can lead to significant brain damage in newborns. nih.govjohnshopkins.edufrontiersin.org Research has utilized models such as seven-day-old Wistar rat pups and postnatal day 9 mice subjected to hypoxic-ischemic brain damage (HIBD) to simulate the clinical condition. nih.govnih.govnih.gov In these models, the peptide's ability to mitigate apoptotic processes is a primary focus. nih.govresearchgate.net Studies confirm that the peptide reduces the apoptotic response in the cortex and hippocampus of neonatal rats following HIE-induced injury. nih.gov This neuroprotective effect is linked to a decrease in nerve cell apoptosis, positioning the peptide as a promising candidate for therapeutic strategies in neonatal HIE. nih.gov

Beyond structural preservation, functional outcomes are significantly improved. Animals treated with the peptide demonstrated better sensorimotor and motor function in tests conducted seven weeks after the initial ischemic event. nih.govnih.gov One specific indicator of improved sensorimotor function was observed in the cylinder rearing test, where treated animals showed a reduced preference for the ipsilateral paw, suggesting functional recovery. caymanchem.com

Table 1: Effects of Bax Inhibitor Peptide V5 on Ischemic Brain Injury in Neonatal Rodents

| Metric | Outcome | Model System | Citation |

|---|---|---|---|

| Brain Injury Reduction | 41.2% decrease in tissue loss | Postnatal day 9 mice | nih.gov |

| Infarct Volume | Decreased | Neonatal mouse model | caymanchem.com |

| Sensorimotor Function | Improved performance in cylinder rearing test | Neonatal mouse model | caymanchem.com |

The neuroprotective effects of Bax inhibitor peptide V5 are particularly evident in brain regions highly susceptible to hypoxic-ischemic damage. Research in a neonatal HIE model in rats showed that treatment with the peptide led to reduced injury in the cerebral cortex. nih.gov The protection was especially notable in the hippocampal CA3 subfield, a region crucial for memory and learning and known for its vulnerability to ischemic events. nih.gov The peptide's ability to shield these specific neuronal populations from apoptosis is a key component of its neuroprotective profile. nih.gov This targeted protection is associated with a reduction in the activation of downstream apoptotic markers, including caspase-3 and cytochrome c. nih.govnih.gov

Therapeutic Explorations in Neurodegenerative Disease Models

The role of apoptosis in the progressive loss of neurons in neurodegenerative diseases makes Bax inhibition a compelling therapeutic avenue. nih.gov Preclinical studies have begun to explore the potential of Bax inhibitor peptide V5 in models of these conditions.

The 6-hydroxydopamine (6-OHDA) rat model is a widely used tool for simulating the neurodegeneration seen in Parkinson's disease (PD). nih.govfrontiersin.org This neurotoxin selectively destroys dopaminergic neurons, mimicking a key pathological feature of PD. frontiersin.org In a study using this model, the effects of Bax-inhibiting peptide V5 were investigated. nih.gov The research provided evidence that both caspase-dependent and apoptosis-inducing factor (AIF)-dependent pathways are involved in the loss of dopaminergic neurons induced by 6-OHDA. nih.gov Preadministration of the peptide was found to significantly lessen the amphetamine-induced rotational behavior in the 6-OHDA model rats, a common test for motor asymmetry and an indicator of the extent of dopamine (B1211576) neuron loss. nih.gov

A hallmark of Parkinson's disease is the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). nih.gov Research has shown that pre-treatment with Bax inhibitor peptide V5 can protect these specific neurons. nih.gov In the 6-OHDA rat model, intrastriatal preadministration of the peptide resulted in a significant decrease in the loss of nigral dopaminergic neurons. nih.gov This neuronal preservation is attributed to the peptide's ability to inhibit key apoptosis pathways. Specifically, it was found to decrease the expression of activated caspase-9 and activated caspase-3, as well as reduce the expression and nuclear translocation of AIF in the SNpc. nih.gov These findings suggest that the peptide may serve as a promising agent for protecting dopaminergic neurons in the context of Parkinson's disease. nih.gov

Table 2: Neuroprotective Effects of Bax Inhibitor Peptide V5 in a 6-OHDA Parkinson's Disease Model

| Finding | Effect of Peptide V5 Treatment | Citation |

|---|---|---|

| Behavioral Deficit | Significantly decreased amphetamine-induced rotation | nih.gov |

| Neuronal Loss | Significantly decreased the loss of nigral dopaminergic (DA) neurons | nih.gov |

| Apoptotic Pathways | Decreased expression of activated caspase-9 and caspase-3 | nih.gov |

Relevance to Alzheimer's Disease Pathogenesis

The progression of Alzheimer's disease is marked by the death of neuronal cells, a process in which the Bax protein plays a crucial role. Research indicates that oligomeric amyloid-β (Aβ), a key neurotoxic agent in Alzheimer's, alters the balance of pro- and anti-apoptotic proteins, leading to Bax activation and subsequent neuronal demise. clinisciences.com

In preclinical studies, the inhibition of Bax has been shown to be a viable strategy for mitigating Aβ-induced neurotoxicity. In hippocampal slice cultures treated with oligomeric Aβ, the application of a Bax-inhibiting peptide (BIP) led to a significant reduction in neuronal cell death. clinisciences.com Further in vivo experiments have demonstrated that the inhibition of Bax activity, either through genetic knockout or with a Bax-inhibiting peptide, can substantially prevent the neuronal loss induced by oligomeric Aβ. clinisciences.com These findings underscore the essential role of Bax in the neuronal death cascade initiated by Aβ and suggest that targeting Bax with inhibitors like peptide V5 acetate (B1210297) could be a valuable therapeutic approach for Alzheimer's disease. clinisciences.com Specifically, a Bax-inhibitory peptide has been shown to provide significant protection from apoptosis in hippocampal cells overexpressing the amyloid-β protein precursor (AβPP). semanticscholar.org

Implications for Polyglutamine Disorders (e.g., Machado-Joseph Disease)

Polyglutamine (PolyQ) disorders, such as Machado-Joseph disease, are another class of neurodegenerative conditions where Bax has been identified as a key contributor to the pathogenic process. medchemexpress.com In these diseases, mutations lead to an expanded polyglutamine tract in specific proteins, which is thought to confer a toxic gain of function. medchemexpress.com This toxicity has been linked to the stimulation of Ku70 acetylation, which in turn promotes the activation of Bax and triggers apoptosis. medchemexpress.com

The therapeutic potential of Bax inhibitors in this context has been demonstrated in preclinical models. A Bax-inhibiting peptide was shown to prevent the conformational change in the Bax protein that is induced by the expression of the polyglutamine-expanded protein. medchemexpress.com This suggests that Bax inhibitor peptide V5 acetate and similar compounds could hold therapeutic promise for polyglutamine disorders by directly interfering with a critical step in the apoptotic pathway activated in these conditions. medchemexpress.com

Organ Preservation and Functional Improvement Studies

The applications of Bax inhibitor peptide V5 acetate extend beyond neurodegenerative diseases, with significant potential in the field of organ preservation and transplantation.

In the context of type 1 diabetes, the transplantation of pancreatic islets is a therapeutic strategy to restore insulin (B600854) production. However, a significant portion of transplanted islets is lost in the immediate post-transplantation period due to apoptosis. Research has indicated that Bax inhibitor peptide V5 can play a crucial role in improving the outcomes of islet transplantation. In mouse models of diabetes, the use of Bax inhibitor peptide V5 has been shown to significantly enhance islet function following the isolation procedure and to improve the functional survival of the islet graft after transplantation. medchemexpress.comtargetmol.com This protective effect on islets suggests a potential for improving the efficacy of clinical islet transplantation.

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the accumulation of scar tissue. The apoptosis of alveolar epithelial cells is a key event in its pathogenesis. In a mouse model of bleomycin-induced lung injury, which mimics IPF, the administration of Bax-inhibiting peptide V5 (BIP-V5) demonstrated significant therapeutic effects. targetmol.comnih.gov

Treatment with BIP-V5 led to a marked improvement in the survival rate of the mice. targetmol.com Furthermore, analysis of the bronchoalveolar lavage fluid (BALF) revealed a significant reduction in inflammatory markers. targetmol.com BIP-V5 treatment also mitigated the pathological changes in the lung tissue, including inflammatory cell infiltration and the thickening of alveolar septa. targetmol.com

Effects of Bax Inhibitor Peptide V5 in a Bleomycin-Induced Lung Injury Mouse Model

| Parameter | Control Group (Bleomycin + Negative Control) | Treatment Group (Bleomycin + BIP-V5) | Reference |

|---|---|---|---|

| 14-Day Cumulative Survival Rate | 25% | 75% | targetmol.com |

| Total Cells in BALF (x10^5) | ~6 | ~3 | targetmol.com |

| Macrophages in BALF (x10^5) | ~3.5 | ~2 | targetmol.com |

| Neutrophils in BALF (x10^5) | ~2 | ~0.5 | targetmol.com |

| Lymphocytes in BALF (x10^5) | ~0.5 | ~0.2 | targetmol.com |

| TGF-β1 in BALF (pg/ml) | Significantly Increased | Significantly Decreased | targetmol.com |

The resolution of acute inflammation is an active process that involves the apoptosis of inflammatory cells, particularly neutrophils. Current time information in Melbourne, AU.frontiersin.org Delaying this apoptosis can prolong the inflammatory state. The role of Bax in this process has been investigated in a rat model of carrageenan-induced pleurisy. Current time information in Melbourne, AU.

In this model, the administration of a specific Bax inhibitor (V5) during the resolution phase of inflammation led to an exacerbation of the inflammatory response. Current time information in Melbourne, AU. This was characterized by an increase in the total number of inflammatory cells, including macrophages and neutrophils, in the pleural cavity. Current time information in Melbourne, AU. Concurrently, there was a decrease in neutrophil apoptosis, indicating that the timely removal of these cells was hindered. Current time information in Melbourne, AU. These findings suggest that while inhibiting Bax can be beneficial in diseases of excessive apoptosis, it may delay the resolution of acute inflammation.

Impact of Bax Inhibitor Peptide V5 on Acute Inflammation Resolution in a Rat Pleurisy Model

| Parameter (at 48 hours post-carrageenan) | Control Group (Saline) | Treatment Group (Bax Inhibitor V5) | Reference |

|---|---|---|---|

| Total Inflammatory Cell Number | Decreased (Resolving) | Increased | Current time information in Melbourne, AU. |

| Neutrophil Apoptosis | Present | Decreased | Current time information in Melbourne, AU. |

| Macrophage and Neutrophil Numbers | Decreasing | Increased | Current time information in Melbourne, AU. |

Structural Biology and Computational Design of Bax Inhibitor Peptides

Principles of Rational Peptide Design for Bax Inhibition

The design of Bax inhibitor peptides is a structured process that begins with identifying key interaction sites on the Bax protein. The goal is to develop peptides that can mimic the binding of natural regulators or bind to other critical regions to prevent the conformational changes that lead to Bax activation and subsequent apoptosis.

A primary strategy in the rational design of Bax inhibitor peptides is to mimic the binding interfaces of natural protein partners of Bax. frontiersin.org The Bcl-2 family of proteins, which includes both pro- and anti-apoptotic members, are key regulators of apoptosis, in part through their direct interactions with Bax. rsc.orgbiorxiv.orgrsc.orguva.nl Anti-apoptotic proteins like Bcl-2 and Mcl-1 bind to the BH3 domain of Bax, sequestering it and preventing its activation. aacrjournals.orgnih.gov Peptides derived from the BH3 domains of pro-apoptotic proteins can disrupt these interactions and induce apoptosis. aacrjournals.orgnih.gov Conversely, understanding these interfaces allows for the design of peptides that can stabilize the inactive conformation of Bax.

Bax inhibitor peptide V5 was designed based on the Bax-binding domain of the human Ku70 protein. rndsystems.comtocris.comnih.gov Ku70 is a multifunctional protein that can bind to Bax and inhibit its conformational change and translocation to the mitochondria, thereby preventing apoptosis. nih.gov By using the sequence of the Ku70 Bax-binding domain as a template, a cell-permeable peptide was created that mimics this natural inhibitory interaction. rndsystems.comtocris.com This approach of using endogenous protein-protein interaction interfaces as a starting point is a cornerstone of rational peptide design. frontiersin.org

Once an initial peptide sequence is identified, it is often necessary to optimize it to enhance its binding affinity, stability, and specificity for the target protein. biorxiv.orgrsc.org Targeted mutagenesis, guided by computational tools, is a key strategy for this optimization. biorxiv.orgrsc.org By systematically substituting amino acids at specific positions, it is possible to improve the peptide's properties. For instance, mutations can be introduced to increase the helicity of a peptide, which can be important for its biological activity. aacrjournals.orgnih.gov

Computational approaches, such as molecular dynamics simulations, can be used to predict how specific mutations will affect the peptide's interaction with Bax. biorxiv.orgrsc.org This in silico screening process allows researchers to prioritize a smaller number of promising candidates for experimental validation, saving time and resources. biorxiv.org The goal is to identify mutations that enhance the desired inhibitory activity while minimizing any off-target effects. For example, a point mutation in a Bax BH3 peptide was shown to abolish its ability to disrupt Bax/Bcl-2 interactions and promote apoptosis, demonstrating the high specificity that can be achieved through targeted mutagenesis. aacrjournals.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. rsc.orguva.nlbiorxiv.org In the context of Bax inhibitor peptide design, MD simulations provide detailed insights into the stability of the Bax-peptide complex and the conformational changes that occur upon binding. rsc.orguva.nlbiorxiv.org

A crucial step in the development of a peptide inhibitor is to ensure that it forms a stable complex with its target. MD simulations can be used to assess the stability of the Bax-peptide complex by simulating its behavior in a virtual aqueous environment over a period of nanoseconds to microseconds. rsc.org Researchers can analyze the trajectory of the simulation to determine if the peptide remains bound to Bax in its intended binding site. biorxiv.orgrsc.org

Key metrics used to evaluate complex stability include the root-mean-square deviation (RMSD) of the peptide and the protein backbone from their initial positions. A stable complex will typically exhibit relatively small fluctuations in RMSD over the course of the simulation. Furthermore, the number and persistence of intermolecular interactions, such as hydrogen bonds, between the peptide and Bax can be monitored to assess the strength of the binding. rsc.org

Beyond assessing the stability of the complex, it is also important to quantify the strength of the interaction between the peptide and Bax. The binding free energy (ΔG) is a thermodynamic quantity that represents the affinity of a ligand for its protein target. A more negative ΔG value indicates a stronger and more favorable interaction.

Several computational methods can be used to estimate the binding free energy of a Bax-peptide complex. These methods, often used in conjunction with MD simulations, can provide a quantitative measure of the peptide's potency. rsc.orguva.nlbiorxiv.org One common approach is the use of umbrella sampling simulations to calculate the potential of mean force along a dissociation pathway. rsc.org While computationally intensive, these methods can provide valuable insights for ranking different peptide designs and prioritizing them for experimental testing. nih.gov Simpler, less computationally demanding methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can also be used for a more rapid, albeit less accurate, estimation of binding energies. chemrxiv.org

Table 1: Computational Methods for Estimating Binding Free Energy

| Method | Description | Relative Computational Cost |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods that calculate the free energy difference between two states by "alchemically" transforming one molecule into another. | High |

| Umbrella Sampling | A method used to calculate the potential of mean force along a reaction coordinate, often the dissociation of the ligand from the protein. | High |

| MM/PBSA and MM/GBSA | End-point methods that calculate the binding free energy by combining molecular mechanics energies with a continuum solvation model. | Medium |

Analysis of Conformational Dynamics of Bax Upon Peptide Binding

Bax is a dynamic protein that undergoes significant conformational changes to become activated. nih.gov An effective inhibitor peptide is expected to stabilize the inactive conformation of Bax or prevent the conformational transitions required for its activation. MD simulations can be used to investigate how peptide binding affects the conformational dynamics of Bax. biorxiv.org

By comparing simulations of Bax alone with simulations of the Bax-peptide complex, researchers can identify regions of the protein that become more or less flexible upon peptide binding. rsc.orgbiorxiv.org This can be quantified by calculating the root-mean-square fluctuation (RMSF) of each residue. For example, studies have shown that designed peptides can restrict the flexibility of the α1-α2 loop of Bax, which is a key region involved in its activation. rsc.orgbiorxiv.org By analyzing the conformational ensemble sampled during the simulations, it is possible to gain a detailed understanding of the mechanism by which the peptide inhibits Bax function. nih.gov

Identification of Allosteric and Orthosteric Binding Sites

The precise mechanism by which Bax inhibitor peptide V5 acetate (B1210297) exerts its inhibitory effect on the pro-apoptotic protein Bax is a subject of significant interest in structural biology and computational chemistry. While detailed crystallographic or NMR structures of the specific complex between Bax inhibitor peptide V5 acetate and Bax are not extensively available in the public domain, insights into its binding can be inferred from studies on related Bax-inhibiting peptides derived from the Ku70 protein, from which Bax inhibitor peptide V5 was designed. These peptides are thought to function by preventing the conformational changes in Bax that are necessary for its activation and translocation to the mitochondria. sigmaaldrich.comselleckchem.comrndsystems.com The binding sites for such inhibitors can be broadly categorized as orthosteric or allosteric. Orthosteric sites are typically the primary functional sites, such as the BH3-binding groove of Bax, where pro-apoptotic BH3-only proteins bind to activate it. researchgate.net In contrast, allosteric sites are other locations on the protein where binding can induce a conformational change that affects the protein's activity. researchgate.net

BH1 Domain Binding Interactions

Computational studies involving molecular dynamics (MD) simulations on rationally designed cyclic peptides targeting Bax have revealed that some of these peptides preferentially bind to the canonical hydrophobic groove of Bax, which is primarily formed by the BH1, BH2, and BH3 domains. rsc.orgbiorxiv.org This groove is a critical site for the interaction of Bax with other members of the Bcl-2 family. Specifically, two out of three computationally designed peptides in one study were found to bind within this BH1 domain region. rsc.orgbiorxiv.org The binding of an inhibitory peptide to this site could physically block the interaction with pro-apoptotic activators, thus acting as a competitive inhibitor. While direct evidence for Bax inhibitor peptide V5 acetate is pending, its origin from the Bax-binding domain of Ku70 suggests a potential interaction with this crucial regulatory region. sigmaaldrich.comapexbt.comnih.gov

| Peptide | Predicted Binding Site on Bax | Key Interacting Residues (Hypothetical) | Reference |

| Designed Cyclic Peptide 1 | Canonical Hydrophobic Groove (BH1 Domain) | Hydrophobic residues, potential salt bridges | rsc.org |

| Designed Cyclic Peptide 2 | Canonical Hydrophobic Groove (BH1 Domain) | Primarily hydrophobic interactions | rsc.org |

| Bax Inhibitor Peptide V5 (inferred) | Near BH3 Domain (potentially involving BH1) | To be determined experimentally | nih.gov |

Interactions Outside the BH3 Domain (e.g., α2-helix)

Research has also identified potential allosteric binding sites for Bax inhibitors that are distinct from the canonical BH3-binding groove. For instance, computational design and simulation studies have shown that some inhibitory peptides can bind to the outside of the BH3 domain, specifically interacting with the α2-helix. rsc.orgbiorxiv.org This mode of binding would be considered allosteric, as it influences Bax's function without directly competing for the primary activator binding site. Furthermore, molecular dynamics simulations of a hexapeptide derived from Ku70 indicated that its highest affinity binding site on Bax is located in the proximity of the BH3 domain and also involves interactions with the α1 and α8 helices. nih.gov This suggests a more complex binding interface that is not restricted to a single domain. By binding to these alternative sites, the peptide can restrict the flexibility of certain regions of Bax, such as the α1-α2 loop, which is believed to be a trigger site for its activation. rsc.orgbiorxiv.org

| Peptide/Compound | Predicted Binding Site on Bax | Nature of Interaction | Consequence of Binding | Reference |

| Designed Cyclic Peptide 3 | Outside of the BH3 domain (α2-helix) | Allosteric | Restricts flexibility of the α1-α2 loop | rsc.org |

| Ku70-derived Hexapeptide | Proximity of BH3, involving α1 and α8 helices | Allosteric/Composite | Affects collective motions of functional domains | nih.gov |

Modulation of Bax α9-Helix Conformation

A critical step in the activation of Bax is the dissociation of its C-terminal α9-helix from the hydrophobic groove, which allows the protein to insert into the mitochondrial outer membrane. nih.gov Therefore, a key mechanism for inhibiting Bax is to prevent this conformational change. Bax inhibitor peptide V5 is known to prevent the conformational change and mitochondrial translocation of Bax. sigmaaldrich.comselleckchem.comrndsystems.com While the precise structural details of how it achieves this are not fully elucidated, it is hypothesized that the binding of the peptide to Bax stabilizes the inactive conformation where the α9-helix remains sequestered. An antibody (3C10) that binds to the N-terminus of Bax has been shown to inhibit its translocation by decreasing the exposure of the α9-helix, suggesting an allosteric mechanism of inhibition. nih.gov It is plausible that Bax inhibitor peptide V5 acetate could function through a similar allosteric mechanism, whereby its binding to a distal site induces a conformational stabilization that prevents the release of the α9-helix.

Integration of Machine Learning in Peptide Design for Apoptotic Pathway Modulation

The development of Bax-inhibiting peptides is increasingly looking towards the integration of machine learning (ML) to accelerate the design and optimization process. The structural and energetic data obtained from molecular dynamics simulations of Bax-peptide complexes provide a rich dataset that can be used to train ML models. rsc.orgbiorxiv.org These models can learn the complex relationships between peptide sequence, structure, and binding affinity for Bax.

The general workflow for integrating machine learning in this context involves:

Data Generation: Performing numerous molecular dynamics simulations of various peptide sequences interacting with Bax to generate a large dataset of binding energies, interaction patterns, and conformational changes.

Model Training: Using this dataset to train machine learning algorithms (e.g., neural networks, support vector machines) to predict the binding affinity and inhibitory potential of new, unseen peptide sequences.

In Silico Screening: Employing the trained model to rapidly screen vast virtual libraries of peptides to identify promising candidates with high predicted activity.

Experimental Validation: Synthesizing and experimentally testing the top-ranked peptides to validate the predictions of the ML model.